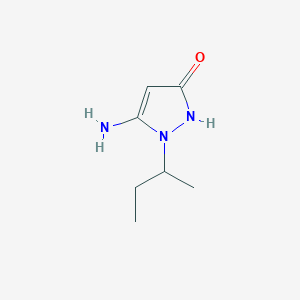

5-Amino-1-sec-butyl-1H-pyrazol-3-ol

説明

BenchChem offers high-quality 5-Amino-1-sec-butyl-1H-pyrazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-sec-butyl-1H-pyrazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-amino-2-butan-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-3-5(2)10-6(8)4-7(11)9-10/h4-5H,3,8H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDUGOJOOXUICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349478 | |

| Record name | 5-Amino-1-sec-butyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-85-6 | |

| Record name | 5-Amino-1,2-dihydro-1-(1-methylpropyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-sec-butyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol

An In-depth Technical Guide for Chemical Professionals

Abstract: This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in pharmacology, exhibiting a wide array of biological activities.[1][2][3] This document outlines a robust and efficient synthetic protocol, rooted in established principles of heterocyclic chemistry, and delineates a multi-technique analytical workflow to ensure the structural integrity and purity of the final product. The methodologies are presented with detailed procedural steps and the underlying scientific rationale to empower researchers in their synthetic endeavors.

Strategic Approach to Synthesis

Introduction to Pyrazole Ring Synthesis

The synthesis of the pyrazole ring system is a cornerstone of heterocyclic chemistry. The most prevalent and versatile method involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. For the specific target, 5-Amino-1-sec-butyl-1H-pyrazol-3-ol, which exists in tautomeric equilibrium with 3-Amino-1-sec-butyl-1H-pyrazol-5-one, the key disconnection points to a reaction between sec-butylhydrazine and a three-carbon electrophile possessing both a nitrile and an ester group, such as ethyl cyanoacetate.[3][4][5] This approach is favored for its high efficiency and atom economy.

Proposed Synthetic Pathway

The chosen synthetic strategy is a one-pot cyclocondensation reaction between sec-butylhydrazine and ethyl cyanoacetate. This reaction proceeds via an initial nucleophilic attack, followed by an intramolecular cyclization to yield the desired pyrazole core.

Caption: Synthetic route to 5-Amino-1-sec-butyl-1H-pyrazol-3-ol.

Causality of Experimental Choices

-

Choice of Reactants:

-

sec-Butylhydrazine: This reagent introduces the N1-substituted sec-butyl group, which can be crucial for modulating the compound's lipophilicity and steric profile, potentially influencing its biological activity. It serves as a foundational building block for creating diverse hydrazine derivatives.[6]

-

Ethyl Cyanoacetate: This molecule is an ideal three-carbon synthon.[7] The ester group provides a reactive site for the initial nucleophilic attack by the hydrazine, while the adjacent nitrile group is perfectly positioned for the subsequent intramolecular cyclization to form the pyrazole ring.[5]

-

-

Choice of Solvent and Conditions:

-

Ethanol: Ethanol is selected as the reaction solvent due to its ability to dissolve both reactants and its relatively high boiling point, which allows the reaction to be conducted at reflux to ensure a sufficient rate of reaction. It is also a protic solvent, which can facilitate the proton transfer steps in the reaction mechanism.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps, driving the reaction to completion in a reasonable timeframe.

-

Detailed Experimental Protocol: Synthesis

Safety Precaution: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.

Materials:

-

sec-Butylhydrazine (CAS: 30924-14-2)

-

Ethyl cyanoacetate (CAS: 105-56-6)

-

Absolute Ethanol (200 proof)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl cyanoacetate (1.0 eq.).

-

Solvent Addition: Add absolute ethanol to the flask to dissolve the ethyl cyanoacetate, typically at a concentration of 0.5 M.

-

Reactant Addition: While stirring, slowly add sec-butylhydrazine (1.0 eq.) to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes mixture).

-

Product Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 1-2 hours to promote crystallization.

-

Filtration and Washing: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product under vacuum to obtain 5-Amino-1-sec-butyl-1H-pyrazol-3-ol as a solid.

-

Characterization: Determine the melting point and proceed with spectroscopic analysis to confirm the structure and purity.

Comprehensive Characterization Workflow

The identity and purity of the synthesized 5-Amino-1-sec-butyl-1H-pyrazol-3-ol must be rigorously confirmed through a combination of spectroscopic methods.[8][9] This self-validating system ensures that the obtained compound matches the target structure.

Caption: Workflow for the structural elucidation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[10] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 5-Amino-1-sec-butyl-1H-pyrazol-3-ol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 10.5 - 11.5 | br s | 1H | OH | The acidic proton of the pyrazol-3-ol tautomer. Its chemical shift is concentration-dependent and it is D₂O exchangeable. |

| ~ 5.0 - 5.5 | br s | 2H | NH₂ | Protons of the amino group, often broad due to quadrupole effects and exchange. D₂O exchangeable. |

| ~ 4.8 - 5.0 | s | 1H | C4-H | Singlet for the proton on the C4 position of the pyrazole ring. |

| ~ 3.8 - 4.0 | m | 1H | sec-butyl CH | Methine proton of the sec-butyl group, split by adjacent CH₃ and CH₂ protons. |

| ~ 1.5 - 1.7 | m | 2H | sec-butyl CH₂ | Methylene protons of the sec-butyl group. |

| ~ 1.1 - 1.2 | d | 3H | sec-butyl CH₃ | Doublet for the methyl group adjacent to the CH. |

| ~ 0.7 - 0.9 | t | 3H | sec-butyl CH₃ | Triplet for the terminal methyl group of the ethyl moiety. |

Table 2: Predicted ¹³C NMR Data for 5-Amino-1-sec-butyl-1H-pyrazol-3-ol

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C5 | Carbon bearing the amino group. |

| ~ 155 | C3 | Carbon bearing the hydroxyl group. |

| ~ 85 | C4 | Carbon in the pyrazole ring. |

| ~ 55 | sec-butyl CH | Methine carbon of the sec-butyl group. |

| ~ 30 | sec-butyl CH₂ | Methylene carbon of the sec-butyl group. |

| ~ 20 | sec-butyl CH₃ | Methyl carbon adjacent to the CH. |

| ~ 10 | sec-butyl CH₃ | Terminal methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[11]

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3300 - 3500 | Medium | N-H stretch (asymmetric and symmetric stretching of the amino group) |

| 2850 - 2980 | Medium | C-H stretch (aliphatic C-H bonds of the sec-butyl group) |

| ~ 1640 | Strong | C=N stretch (pyrazole ring) |

| ~ 1580 | Strong | C=C stretch (pyrazole ring) |

| ~ 1500 | Medium | N-H bend (amino group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 4: Expected Mass Spectrometry Data

| m/z Value | Interpretation |

| 155.11 | [M]⁺, Molecular ion peak for C₇H₁₃N₃O. |

| 156.11 | [M+1]⁺, Due to the natural abundance of ¹³C. |

| 98.06 | [M - C₄H₉]⁺, Fragment corresponding to the loss of the sec-butyl group. |

Conclusion

This guide details a reliable and scientifically grounded approach for the synthesis and characterization of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol. By following the outlined cyclocondensation reaction protocol and the comprehensive analytical workflow, researchers can confidently prepare and validate this valuable heterocyclic building block. The principles and techniques described herein are fundamental to modern organic and medicinal chemistry and are broadly applicable to the synthesis of other pyrazole derivatives.

References

- The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. Vertex AI Search.

- Gagnon, P. E., Boivin, J. L., & Zauhar, J. (n.d.). THE CONDENSATION OF 3-AMINO-5-PYRAZOLONES WITH ALDEHYDES SYNTHESES OF 5-PYRAZOLONOGUANIDINES. Canadian Science Publishing.

- Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research.

- Al-Omran, F., et al. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- Synthesis of pyrazolone derivatives 5a-5l.

- Kanwal, M., et al. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.

- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.

- Reaction of Phenylhydrazo ethylacetoacetate.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- Karam, N. H., Hussain, E. M., & Tomma, J. H. (n.d.). Synthesis and Characterization of Some New Pyrazole Derivatives.

- Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.

- Al-Awadi, N. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

- Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. Benchchem.

- 5-Amino-1-sec-butyl-1H-pyrazol-3-ol. Sigma-Aldrich.

- El-Ghandour, A. H. H., et al. (n.d.). Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkivoc.

- Ethyl cyanoacet

- Cope, A. C., et al. (n.d.). ethyl (1-phenylethylidene)

- Infrared, Raman and NMR spectra, conformational stability, normal coordinate analysis and B3LYP calculations of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

- Quantitative 1H Nuclear Magnetic Resonance (qNMR)

Sources

- 1. jocpr.com [jocpr.com]

- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. nbinno.com [nbinno.com]

- 7. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the nuanced application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous structural elucidation of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale for experimental design and data interpretation. Key challenges, such as the inherent tautomerism of the pyrazole core, are addressed with advanced, field-proven methodologies, including two-dimensional NMR techniques. All protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Derivatives of aminopyrazoles, in particular, serve as versatile building blocks for synthesizing condensed heterocyclic systems with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] 5-Amino-1-sec-butyl-1H-pyrazol-3-ol combines the key pharmacophoric features of an amino group and a hydroxyl group on a substituted pyrazole ring, making its precise structural confirmation paramount for any further development.

Spectroscopic analysis is the cornerstone of this characterization. However, the molecule presents a significant analytical challenge: tautomerism . The pyrazole ring can exist in equilibrium between the hydroxyl form (5-Amino-1-sec-butyl-1H-pyrazol-3-ol ) and the keto form (5-Amino-1-sec-butyl-1,2-dihydro-pyrazol-3-one ). This equilibrium is highly sensitive to factors like solvent, temperature, and concentration, profoundly influencing the resulting spectra.[4][5][6] This guide will demonstrate how to leverage NMR and IR spectroscopy to not only confirm the covalent structure but also to probe this dynamic tautomeric behavior.

Figure 1: The two primary tautomeric forms of the 5-Amino-1-sec-butyl-1H-pyrazol-3-ol core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the complete carbon-hydrogen framework of the molecule. A multi-faceted approach, combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is essential for definitive assignment.

Experimental Protocol: NMR Analysis

Rationale for Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is highly recommended. Its high polarity ensures the dissolution of the analyte, and its ability to form hydrogen bonds helps to resolve the signals from exchangeable protons (NH₂, OH), which might otherwise be broadened into obscurity or lost.[7] In contrast, using protic solvents like D₂O or CD₃OD would lead to the rapid exchange and disappearance of these key proton signals.[4]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10-15 mg of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol in ~0.6 mL of high-purity, dry DMSO-d₆. The use of a dry solvent is crucial to minimize the signal from residual water, which can interfere with the observation of exchangeable protons.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

-

1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration of all proton signals.

-

D₂O Exchange: After acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. Protons attached to heteroatoms (NH₂ and OH) will exchange with deuterium and their signals will disappear, confirming their assignment.

-

1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides the chemical shifts of all unique carbon atoms in the molecule.

-

DEPT-135 Experiment: Run a DEPT-135 experiment to differentiate carbon multiplicities. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C) will be absent.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks, primarily within the sec-butyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon (¹J-coupling). This is the most reliable way to assign the carbons of the sec-butyl group and the C4-H.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is indispensable for assigning quaternary carbons and piecing together the molecular fragments.[4]

-

Figure 2: A validated workflow for comprehensive NMR-based structural elucidation.

Predicted NMR Data and Interpretation

¹H NMR Spectral Analysis (Predicted, in DMSO-d₆):

-

sec-Butyl Group: This group will present a complex and characteristic set of signals.

-

~0.8 ppm (triplet, 3H): CH₃ group adjacent to the CH₂.

-

~1.1 ppm (doublet, 3H): CH₃ group on the chiral center.

-

~1.5-1.7 ppm (multiplet, 2H): CH₂ group, split by both the adjacent CH₃ and CH.

-

~4.0-4.2 ppm (multiplet, 1H): CH group attached to N1 of the pyrazole ring.

-

-

Pyrazole Ring Proton (C4-H): A sharp singlet is expected around ~5.2-5.5 ppm.

-

Amino Protons (NH₂): A broad singlet around ~6.0-6.5 ppm, which will disappear upon D₂O exchange.

-

Tautomeric Proton (OH/NH): A very broad singlet, highly variable in chemical shift (~9.0-11.0 ppm), which will also disappear upon D₂O exchange. The chemical shift and broadness can provide clues about the predominant tautomer and hydrogen bonding.[5]

¹³C NMR Spectral Analysis (Predicted, in DMSO-d₆):

-

sec-Butyl Carbons:

-

~10-12 ppm (CH₃)

-

~18-22 ppm (CH₃)

-

~28-32 ppm (CH₂)

-

~55-60 ppm (CH)

-

-

Pyrazole Ring Carbons: The chemical shifts of C3 and C5 are highly indicative of the tautomeric state.[4]

-

C3: In the pyrazol-3-ol form, this carbon bearing the -OH group would be highly deshielded (~160-165 ppm). In the pyrazol-3-one form, it would be a carbonyl carbon (C=O) and even more deshielded (~170-175 ppm).[8]

-

C4: Expected around ~85-90 ppm.

-

C5: This carbon, bonded to the amino group, is expected around ~150-155 ppm.

-

Data Summary Table

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| sec-Butyl CH | ~4.0-4.2 | ~55-60 | → C3, C5 (Pyrazole Ring) |

| sec-Butyl CH₂ | ~1.5-1.7 | ~28-32 | → sec-Butyl CH, CH₃ |

| sec-Butyl CH₃ (d) | ~1.1 | ~18-22 | → sec-Butyl CH, CH₂ |

| sec-Butyl CH₃ (t) | ~0.8 | ~10-12 | → sec-Butyl CH₂ |

| Pyrazole C4-H | ~5.2-5.5 | ~85-90 | → C3, C5 |

| Pyrazole C3 | - | ~160-175 | C4-H → C3 |

| Pyrazole C5 | - | ~150-155 | C4-H → C5 |

| NH₂ | ~6.0-6.5 | - | → C5 |

| OH / NH | ~9.0-11.0 | - | → C3 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule and provides crucial, direct evidence for the tautomeric equilibrium.

Experimental Protocol: IR Analysis

Rationale for Sample Preparation: The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed, requiring no sample preparation. However, the KBr pellet method can sometimes yield sharper peaks for N-H and O-H stretching vibrations, which are critical for this analysis.[9]

Step-by-Step Methodology (KBr Pellet Method):

-

Preparation: Gently grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar. The KBr must be anhydrous to avoid a broad water absorption band around 3400 cm⁻¹.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent disc.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is a critical self-validating step to subtract the spectral contributions of atmospheric CO₂ and water vapor.[9]

-

Sample Scan: Place the KBr pellet in the holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Figure 3: Standard operational workflow for FTIR spectroscopic analysis.

Predicted IR Data and Interpretation

The IR spectrum will be the most direct indicator of the dominant tautomer in the solid state.

-

N-H Stretching (Amine): Two distinct, sharp-to-medium bands are expected in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group.[2]

-

O-H vs. N-H Stretching (Tautomerism):

-

If the Pyrazol-3-ol form dominates: A broad absorption band from ~3400-3200 cm⁻¹ due to the hydrogen-bonded O-H stretch will be observed, likely overlapping with the N-H stretches.

-

If the Pyrazol-3-one form dominates: The broad O-H band will be absent. Instead, a distinct N-H stretch from the pyrazole ring will appear around 3200-3100 cm⁻¹.

-

-

C=O Stretching (Tautomerism):

-

If the Pyrazol-3-one form dominates: A strong, sharp absorption band will be present in the ~1700-1650 cm⁻¹ region, which is characteristic of a cyclic amide or lactam C=O group.[8][10] The presence of this peak is strong evidence for the keto tautomer.

-

If the Pyrazol-3-ol form dominates: This C=O peak will be absent.

-

-

C=N and C=C Stretching: Strong to medium absorptions between 1650-1500 cm⁻¹ are expected from the C=N and C=C bonds within the pyrazole ring.[1]

-

C-H Stretching: Bands just below 3000 cm⁻¹ (e.g., 2960, 2870 cm⁻¹) will confirm the presence of the aliphatic sec-butyl group.

Data Summary Table

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Structural Elucidation |

| N-H Stretch (primary amine) | 3450-3250 (two bands) | Confirms -NH₂ group |

| O-H Stretch (hydroxyl) | 3400-3200 (broad) | Evidence for the "OH" tautomer |

| N-H Stretch (pyrazole ring) | 3200-3100 | Evidence for the "NH" (keto) tautomer |

| C-H Stretch (aliphatic) | 2980-2850 | Confirms sec-butyl group |

| C=O Stretch (amide/keto) | 1700-1650 (strong) | Key indicator for the "NH" (keto) tautomer |

| C=N / C=C Stretch (ring) | 1650-1500 | Confirms pyrazole ring structure |

Conclusion

The structural characterization of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol requires a synergistic application of NMR and IR spectroscopy. While 1D NMR provides the foundational map of the molecule's proton and carbon environments, advanced 2D NMR techniques are indispensable for unambiguous signal assignment and connectivity mapping. IR spectroscopy offers a direct and powerful probe into the molecule's functional groups, providing the most definitive evidence for the predominant tautomeric form present under the conditions of analysis. By following the validated protocols and interpretive frameworks outlined in this guide, researchers can achieve a high-fidelity, comprehensive, and reproducible spectroscopic analysis of this important heterocyclic compound.

References

- BenchChem Technical Support Team. (2025).

-

Secrieru, A., Lopes, S., Cristiano, M. L. S., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4268. [Link]

-

Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2631. [Link]

-

ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

-

Paz, J. L. G. d., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(10), 1133-1139. [Link]

-

Patel, H., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

- BenchChem Technical Support Team. (2025). Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. Benchchem.

-

Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 25(23), 14897. [Link]

-

Gholipour, Y., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(45), 31693-31705. [Link]

-

Begtrup, M., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 817-829. [Link]

-

Hauk, H., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(12), 2058. [Link]

-

Bakherad, M., et al. (2020). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 25(21), 5192. [Link]

-

Patel, V., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. The Open Pharmaceutical Sciences Journal, 5, 1-10. [Link]

-

El-borai, M. A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. jocpr.com [jocpr.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates [openpharmaceuticalsciencesjournal.com]

A Technical Guide to the Crystal Structure Determination of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol: A Prospective Analysis

This guide provides a comprehensive, in-depth technical framework for the single-crystal X-ray diffraction (SCXRD) analysis of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol. As this compound represents a novel molecular entity for which no public crystallographic data exists, this document serves as a prospective guide for researchers in structural chemistry and drug development. It outlines the logical and scientific rationale behind each step, from material preparation to the final elucidation and interpretation of the crystal structure.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous approved drugs and experimental therapeutic agents.[1][2][3] Its metabolic stability and versatile substitution patterns make it a privileged structure in modern drug discovery.[3][4][5] The determination of the three-dimensional atomic arrangement of novel pyrazole derivatives like 5-Amino-1-sec-butyl-1H-pyrazol-3-ol is crucial for understanding structure-activity relationships (SAR), optimizing drug-target interactions, and securing intellectual property.[1] This guide is designed to provide the scientific integrity and methodological rigor necessary for such a critical characterization.

Part 1: Synthesis and Purification

The journey to a crystal structure begins with the synthesis of high-purity material. The proposed synthesis of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol would likely involve the cyclization of a hydrazine derivative with a suitable β-ketoester or a related precursor.

Purity as a Prerequisite for Crystallization: The presence of impurities, including isomers or residual solvents, is a primary inhibitor of successful crystallization. Therefore, the synthesized compound must undergo rigorous purification. High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving >99% purity, which is considered essential for increasing the probability of obtaining diffraction-quality single crystals. The final purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Crystallization Strategy

Obtaining a high-quality single crystal is often the most challenging bottleneck in SCXRD.[6][7][8] A systematic screening of various crystallization conditions is paramount. Given that 5-Amino-1-sec-butyl-1H-pyrazol-3-ol is a small organic molecule, several classical methods are applicable.

Core Principle: Achieving Supersaturation: Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution. The key is to approach the supersaturation point slowly, allowing for the formation of a single, well-ordered crystal lattice rather than an amorphous precipitate or polycrystalline powder.

Experimental Protocol: Crystallization Screening

A multi-technique screening approach is recommended:

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and water).[9] A good crystallization solvent is one in which the compound is sparingly soluble.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent.

-

Transfer the solution to a small, clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.[9]

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion: This technique is highly effective for small quantities of material.[7][10]

-

Method: Dissolve the compound in a "good" solvent in which it is readily soluble. Place this solution in a small, open container. This container is then placed inside a larger, sealed vessel that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the good solvent.[10]

-

Mechanism: The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and gradually inducing crystallization.

-

-

Liquid-Liquid Diffusion (Solvent Layering):

-

Dissolve the compound in a dense, "good" solvent.

-

Carefully layer a less dense, miscible "poor" solvent on top.[9]

-

Crystals will form at the interface where the two solvents slowly mix.

-

The following diagram illustrates the logical workflow for the crystallization screening process.

Caption: Workflow for crystallization screening of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol.

Part 3: Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it can be analyzed using SCXRD. This technique provides definitive information on the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.[11][12][13]

Experimental Workflow

The process follows a standardized set of procedures in single-crystal X-ray diffraction.[1]

Caption: The sequential workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope for its sharp edges and lack of visible fractures. It is then mounted on a goniometer head, often using a cryoprotectant oil to prevent ice formation.

-

Data Collection:

-

The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage.[1]

-

X-ray diffraction data are collected using a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[1]

-

A series of diffraction images, each corresponding to a small rotation of the crystal, are recorded to capture a complete and redundant dataset of reflection intensities.[14]

-

-

Data Processing: The raw diffraction images are processed using specialized software. This involves:

-

Indexing: Determining the unit cell parameters and crystal lattice symmetry.

-

Integration: Measuring the intensity of each diffraction spot (reflection).

-

Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce a final reflection file (e.g., an HKL file).[14][15]

-

-

Structure Solution: This is the critical step of solving the "phase problem." The measured intensities are only half of the information needed to calculate the electron density map; the phases are lost in the experiment. Programs like SHELXT or SIR are used to determine initial phases using direct methods or Patterson methods.[16]

-

Structure Refinement:

-

An initial molecular model is built into the calculated electron density map.

-

This model is then refined against the experimental data using software like SHELXL within a graphical user interface such as Olex2.[11][17][18][19][20]

-

Refinement is an iterative process of least-squares minimization, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern best matches the observed data. This process continues until the crystallographic R-factor (a measure of agreement) converges at a low value (typically < 5%).

-

Part 4: Structural Analysis and Interpretation

With a refined crystal structure, the final step is a detailed analysis of the molecular and supramolecular features.

Expected Crystallographic Data

The final output will be a set of crystallographic data, which should be summarized in a standard format.

| Parameter | Expected Information |

| Formula | C₈H₁₅N₃O |

| Formula Weight | 185.23 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Calculated Density | g/cm³ |

| Final R indices | R1, wR2 (typically < 0.05 for R1) |

| Goodness-of-fit (S) | ~1.0 |

Analysis of Intermolecular Interactions:

A key aspect of the analysis will be the study of hydrogen bonding. The 5-amino and 3-ol groups are potent hydrogen bond donors, while the pyrazole nitrogen atoms and the hydroxyl oxygen are acceptors. It is highly probable that the crystal packing will be dominated by a network of intermolecular hydrogen bonds.[21][22][23]

-

N-H···O and O-H···N interactions: These are expected to be the primary motifs, potentially forming chains, dimers, or more complex 2D or 3D networks that stabilize the crystal lattice.[24]

-

N-H···N interactions: Chains or dimers involving the amino group and a pyrazole nitrogen are also possible.[24]

These interactions will be identified and their geometric parameters (distances and angles) tabulated. Hirshfeld surface analysis can also be employed to visualize and quantify the various intermolecular contacts contributing to the crystal packing.[24][25]

Data Deposition:

As a matter of scientific integrity, the final atomic coordinates and structure factor data must be deposited with the Cambridge Crystallographic Data Centre (CCDC).[26][27] This ensures the data is archived, validated, and made available to the global scientific community.

Conclusion

The structural elucidation of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol via single-crystal X-ray diffraction is a critical step in its chemical and pharmaceutical characterization. While obtaining suitable crystals can be a significant hurdle, a systematic and logical approach to crystallization, coupled with modern diffraction and computational techniques, provides a clear path to success. The resulting three-dimensional structure will offer invaluable insights into its molecular conformation, solid-state packing, and potential for intermolecular interactions, thereby guiding future efforts in drug design and development.

References

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2475. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. News. [Link]

-

Fesat, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2185-2212. [Link]

-

Unknown Author. (n.d.). Crystallization of small molecules. Course Material. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech Resources. [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]

-

Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6666. [Link]

-

Kharl, K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10). [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. [Link]

-

Fesat, H., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Cooper, J. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(3), 56-60. [Link]

-

Song, X-L., et al. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 861-864. [Link]

-

Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Otterbein University Department of Chemistry. [Link]

-

ResearchGate. (n.d.). Hydrogen-bonding patterns entangled around symmetry elements in the crystal structures. ResearchGate. [Link]

-

Butcher, R. J., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 336-342. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure Blog. [Link]

-

Olex2. (n.d.). Olex2 download. SourceForge. [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

ElectronicsAndBooks. (n.d.). The Crystal and Molecular Structure of Pyrazole. ElectronicsAndBooks. [Link]

-

Song, X-L., et al. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. IUCr Journals. [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Carleton College. [Link]

-

Kumar, D., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(15), 10183-10199. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6245. [Link]

-

OlexSys. (n.d.). Olex2. OlexSys Ltd. [Link]

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

-

Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

-

CCDC. (n.d.). Search - Access Structures. Cambridge Crystallographic Data Centre. [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. sptlabtech.com [sptlabtech.com]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. rigaku.com [rigaku.com]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. portlandpress.com [portlandpress.com]

- 16. sourceforge.net [sourceforge.net]

- 17. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 18. imserc.northwestern.edu [imserc.northwestern.edu]

- 19. Olex2 | OlexSys [olexsys.org]

- 20. researchgate.net [researchgate.net]

- 21. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. journals.iucr.org [journals.iucr.org]

- 24. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Search - Access Structures [ccdc.cam.ac.uk]

- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Physicochemical properties of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-sec-butyl-1H-pyrazol-3-ol is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The pyrazole scaffold is a key pharmacophore found in numerous FDA-approved drugs.[1] This particular derivative, with its sec-butyl substitution, presents a unique profile that warrants detailed physicochemical characterization to unlock its full potential in drug discovery and agrochemical research.[3] This guide provides a comprehensive overview of the essential methodologies for determining the fundamental physicochemical properties of this compound, ensuring a solid foundation for its application in further research and development.

Compound Identity and Summary of Properties

A clear understanding of a compound's basic identifiers is the first step in its systematic evaluation.

-

Chemical Structure:

-

CAS Number: 436088-85-6

-

Molecular Formula: C₇H₁₃N₃O

-

Molecular Weight: 155.2 g/mol

The following table summarizes the known and yet-to-be-determined physicochemical properties of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol. This guide provides the necessary protocols to complete this data profile.

| Property | Value |

| Molecular Formula | C₇H₁₃N₃O |

| Molecular Weight | 155.2 g/mol |

| Physical Form | Solid |

| Melting Point | To be determined |

| Boiling Point | To be determined |

| Solubility | To be determined |

| pKa | To be determined |

Experimental Protocols for Physicochemical Characterization

The following sections detail the experimental procedures to elucidate the key physicochemical properties of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol. The rationale behind each step is provided to ensure a deep understanding of the methodology.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: Place a small amount of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Repeat until the sample column is 2-3 mm high.

-

Apparatus Insertion: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point.

-

-

Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The melting point is reported as this range. For high-purity compounds, this range should be narrow (e.g., 0.5-1.5°C).

Solubility Profile Assessment

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation. The "shake-flask" method is the gold standard for determining equilibrium solubility.

Caption: Workflow for Solubility Assessment.

-

Solvent Selection: A range of solvents should be tested to establish a comprehensive solubility profile. This should include aqueous buffers at different pH values (e.g., pH 2, 5, and 7.4) to understand the impact of ionization, as well as common organic solvents. Based on the solubility of similar compounds, solvents like methanol and dichloromethane are good starting points.[4]

-

Sample Preparation: Add an excess amount of solid 5-Amino-1-sec-butyl-1H-pyrazol-3-ol to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that a saturated solution has been achieved.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Separate the solid from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a 0.22 µm syringe filter that does not bind the compound.

-

Analysis: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol using a validated analytical technique such as HPLC-UV.

-

Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in mg/mL or µg/mL.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of small molecules and for their quantification.

Caption: Workflow for HPLC Method Development.

-

Instrumentation and Column: Utilize an HPLC system equipped with a UV detector. A C18 column is a common and effective choice for the separation of pyrazole derivatives.[5][6]

-

Mobile Phase Preparation: A typical mobile phase for RP-HPLC consists of a mixture of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Method Development:

-

Begin with a broad gradient elution (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention time of the compound.

-

Based on the initial run, an optimized isocratic or gradient method can be developed to achieve good resolution between the main peak and any impurities. The flow rate is typically set to 1.0 mL/min.

-

-

Sample Preparation: Accurately weigh and dissolve a small amount of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration. Filter the sample solution through a 0.22 µm syringe filter before injection.

-

Analysis and Purity Assessment: Inject the prepared sample into the HPLC system. The purity of the compound can be estimated by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a compound. Both ¹H and ¹³C NMR should be performed.

Caption: Workflow for NMR Analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The choice of solvent is important; for instance, protons on the amino and hydroxyl groups may be exchangeable in protic solvents like D₂O.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Spectral Features:

-

¹H NMR:

-

sec-Butyl Group: Expect signals corresponding to the methyl and methylene protons of the sec-butyl group, likely appearing as a triplet, a doublet, and a multiplet in the aliphatic region (approx. 0.8-1.8 ppm). The methine proton adjacent to the nitrogen will be further downfield.

-

Pyrazole Ring Proton: A singlet for the C4-H of the pyrazole ring is expected, with a chemical shift that can be influenced by the solvent and other substituents. For similar 5-aminopyrazoles, this proton appears around 4.6-5.1 ppm.[7]

-

-NH₂ and -OH Protons: Broad singlets are expected for the amino and hydroxyl protons. Their chemical shifts can be highly variable and dependent on solvent and concentration.

-

-

¹³C NMR:

-

sec-Butyl Group: Expect signals for the four distinct carbons of the sec-butyl group in the aliphatic region.

-

Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons (C3, C4, and C5). The chemical shifts will be in the aromatic/heteroaromatic region, with the carbon bearing the hydroxyl group (C3) and the carbon bearing the amino group (C5) being significantly influenced by these substituents.

-

-

Conclusion

A thorough understanding of the physicochemical properties of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol is fundamental to its successful application in research and development. This guide provides a structured and scientifically grounded approach to determining its key characteristics. By following these detailed protocols, researchers can generate reliable and reproducible data, paving the way for the exploration of this compound in the synthesis of novel bioactive molecules and functional materials.

References

-

A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. CORE. Available at: [Link]

- Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

-

A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery. Available at: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information. Available at: [Link]

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available at: [Link]

-

5-amino-1-sec-butyl-1h-pyrazol-3-ol,(CAS# 436088-85-6). Sinfoo Biotech. Available at: [Link]

-

Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. Available at: [Link]

-

5-Amino-1-methyl-3-phenyl-1H-pyrazole, 97%. Thermo Fisher Scientific. Available at: [Link]

-

Pyrazol-3-ylamine. PubChem. Available at: [Link]

-

New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry. PubMed. Available at: [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Center for Biotechnology Information. Available at: [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]

-

3-amino-1-phenyl-1H-pyrazol-5-ol. PubChem. Available at: [Link]

-

5-Amino-1-sec-butyl-1H-pyrazol-3-ol. MySkinRecipes. Available at: [Link]

-

5-Amino-3-methyl-1-phenylpyrazole. PubChem. Available at: [Link]

-

3-Amino-5-methyl-1H-pyrazole, 97%. Thermo Scientific Alfa Aesar. Available at: [Link]

-

3-Amino-5-phenylpyrazole. PubChem. Available at: [Link]

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. Available at: [Link]

-

Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Amino-1-(sec-butyl)-1H-pyrazol-3-ol [myskinrecipes.com]

- 4. 3-Amino-5-methyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. ijcpa.in [ijcpa.in]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Tautomeric Landscape of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol: A Deep Dive into Solvent-Dependent Equilibria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is of paramount importance in medicinal chemistry and drug development. The specific tautomeric forms of a molecule present in different physiological environments can significantly influence its biological activity, receptor binding affinity, and pharmacokinetic properties. This guide provides a comprehensive exploration of the potential tautomeric forms of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol, a substituted pyrazole of interest, and elucidates the profound impact of solvent environments on the position of these equilibria. Drawing upon established principles of heterocyclic chemistry, this document synthesizes theoretical insights with practical experimental and computational methodologies for the characterization of these tautomeric landscapes.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral agents.[1][2] A key structural feature of many functionalized pyrazoles is their ability to exist in multiple tautomeric forms.[1][3] This tautomerism can significantly impact their physicochemical properties and biological function, as different tautomers may present distinct hydrogen bonding patterns, dipole moments, and overall shapes, leading to differential interactions with biological targets.[1][4]

For N-unsubstituted or N1-substituted pyrazoles bearing amino and hydroxyl groups, two primary types of tautomerism are of critical importance: amino-imino and keto-enol tautomerism. The equilibrium between these forms is not static but is dynamically influenced by the surrounding environment, particularly the solvent.[1][5] Understanding and predicting the dominant tautomeric forms in various solvents, from non-polar lipids to polar aqueous media, is crucial for rational drug design and development.

This guide focuses on the specific case of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol to illustrate these principles. While direct experimental data for this exact molecule may be limited, a wealth of knowledge from studies on closely related 3(5)-aminopyrazoles and pyrazol-3-ones allows for a robust and insightful analysis.[1][6][7][8]

Potential Tautomeric Forms of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol

5-Amino-1-sec-butyl-1H-pyrazol-3-ol can theoretically exist in several tautomeric forms arising from proton migration. These can be broadly categorized into three main equilibria:

-

Keto-Enol Tautomerism: Involving the interconversion of the pyrazol-3-ol (enol form) and the pyrazolidin-3-one (keto form).

-

Amino-Imino Tautomerism: Involving the interconversion of the 5-amino (amino form) and the 5-imino (imino form) functionalities.

-

Annular Tautomerism: While the N1 position is substituted with a sec-butyl group, preventing proton migration between the ring nitrogens, the interplay of the exocyclic tautomerism can still be considered in the broader context of the molecule's electronic structure.

The primary tautomeric equilibria for 5-Amino-1-sec-butyl-1H-pyrazol-3-ol are depicted below:

Caption: Primary tautomeric equilibria for 5-Amino-1-sec-butyl-1H-pyrazol-3-ol.

The Decisive Role of the Solvent

The position of the tautomeric equilibrium is highly sensitive to the solvent's properties, primarily its polarity, proticity (ability to donate hydrogen bonds), and hydrogen bond acceptor/donor capabilities.[1][5][9]

Non-Polar Aprotic Solvents (e.g., Chloroform, Benzene)

In non-polar environments, intramolecular hydrogen bonding and the inherent stability of the individual tautomers play a dominant role. For pyrazol-3-ols, the enol form is often stabilized by the formation of dimers through intermolecular hydrogen bonding.[6] However, the presence of the amino group introduces the possibility of intramolecular hydrogen bonding. The hydroxy-amino (OH) form is likely to be a significant contributor in these solvents. In some cases, the less polar keto form might be favored.[10]

Polar Aprotic Solvents (e.g., DMSO, Acetone)

Polar aprotic solvents, such as DMSO, are strong hydrogen bond acceptors. They can disrupt intermolecular hydrogen bonds that might stabilize dimers of the enol form.[6] These solvents effectively solvate polar species. Consequently, tautomers with larger dipole moments are often favored. In the case of 3(5)-aminopyrazoles, studies have shown that more polar tautomers can be stabilized in DMSO.[7] It is plausible that the keto-amino (NH) form, with its polar amide-like character, and potentially the zwitterionic (ZW) form, will be more populated in these solvents. The ability of DMSO to accept hydrogen bonds can also stabilize the N-H and O-H protons of the various tautomers.[1][6]

Polar Protic Solvents (e.g., Water, Methanol)

Polar protic solvents can act as both hydrogen bond donors and acceptors. This dual capability allows them to actively participate in the proton transfer process, often lowering the energy barrier for tautomerization.[1] Water, in particular, is highly effective at stabilizing charged or highly polar species. Therefore, in aqueous solutions, the zwitterionic (ZW) form is expected to be significantly stabilized. The keto-amino (NH) form, capable of extensive hydrogen bonding with water, will also be a major contributor. Computational studies on similar azole systems have demonstrated that water molecules can form hydrogen-bonded bridges, facilitating the proton transfer between tautomers.[1]

| Solvent Type | Dominant Tautomeric Forms (Hypothesized) | Key Solvent Interactions |

| Non-Polar Aprotic | Hydroxy-Amino (OH), Keto-Amino (NH) | Intramolecular H-bonding, Dimerization |

| Polar Aprotic | Keto-Amino (NH), Zwitterionic (ZW) | H-bond acceptance, Dipole stabilization |

| Polar Protic | Zwitterionic (ZW), Keto-Amino (NH) | H-bond donation and acceptance, Solvation of polar/charged species |

Experimental and Computational Approaches for Tautomer Analysis

A combination of spectroscopic and computational methods is essential for the unambiguous identification and quantification of tautomeric forms in solution.

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for studying tautomerism in solution.[1][11]

-

¹H NMR: The chemical shifts of the N-H, O-H, and C-H protons are highly sensitive to the tautomeric form. For instance, the presence of a distinct O-H signal at a characteristic downfield shift would indicate the presence of the enol form.[6] Broadening of signals can indicate a dynamic equilibrium between tautomers.[1]

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are diagnostic of the tautomeric state.[11][12] The carbon bearing the carbonyl group in the keto form will have a significantly different chemical shift compared to the carbon with the hydroxyl group in the enol form.

-

¹⁵N NMR: This technique is particularly insightful as it directly probes the nitrogen atoms involved in the tautomerization. The chemical shifts of the "pyrrole-like" and "pyridine-like" nitrogens are distinct and change significantly with protonation state and hybridization.[6]

UV-Vis Spectroscopy: Different tautomers possess distinct electronic structures and will therefore exhibit different absorption maxima. By analyzing the UV-Vis spectra in a range of solvents, it is possible to infer changes in the tautomeric equilibrium.[13]

Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and for understanding the influence of the solvent.[5]

-

Gas-Phase Calculations: These provide the intrinsic relative energies of the different tautomers.

-

Continuum Solvation Models (e.g., PCM, SMD): These models can be used to simulate the effect of different solvents on the tautomeric equilibrium by treating the solvent as a continuous dielectric medium. This approach has been successfully used to predict the increase in stability of more polar tautomers in polar solvents.[7]

-

Explicit Solvent Models: For a more detailed understanding, particularly in protic solvents, a few explicit solvent molecules can be included in the calculation to model specific hydrogen bonding interactions.[1]

Experimental Workflow for Tautomeric Analysis

Caption: Experimental workflow for the analysis of tautomeric forms.

Conclusion and Future Perspectives

The tautomeric behavior of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol is a complex interplay of its intrinsic structural features and the profound influence of its solvent environment. Based on established principles for similar heterocyclic systems, it is predicted that the equilibrium will shift from the less polar hydroxy-amino form in non-polar solvents towards the more polar keto-amino and zwitterionic forms in polar aprotic and protic solvents, respectively. A combined experimental approach utilizing multinuclear NMR and UV-Vis spectroscopy, supported by DFT calculations, provides a robust strategy for the definitive characterization of this tautomeric landscape.

For drug development professionals, a thorough understanding of these solvent-dependent equilibria is not merely an academic exercise. It is a critical component of lead optimization, enabling the design of molecules with tailored properties for improved absorption, distribution, metabolism, and excretion (ADME), and ultimately, enhanced therapeutic efficacy. Future work could involve solid-state NMR and X-ray crystallography to determine the preferred tautomeric form in the solid state, providing a valuable baseline for solution-state studies.

References

- A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Vertex AI Search.

- The Effect of Solvent on Tautomerization of 4-bromo Substituted 1H- Pyrazoles: Density Functional Theory Study. Ingenta Connect.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. NIH.

- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.

- Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI.

- Keto-enol tautomerism in the development of new drugs. Frontiers.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. canjchem.

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.

- Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Hetero

- Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts. RSC Publishing.

- Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. NIH.

- Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles deriv

- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals.

- A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. CORE.

- tautomerism of azine derivatives. 5.* effect of the heteroatom on the keto-enol. ElectronicsAndBooks.

- Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.

- Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- The tautomerism of pyrazolines (dihydropyrazoles).

- Structure and IR Spectra of 3(5)

- Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.

- Structure and IR Spectra of 3(5)

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.

- Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.

- A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to Quantum Chemical Calculations for 5-Amino-1-sec-butyl-1H-pyrazol-3-ol: A Drug Discovery Perspective

Abstract: This technical guide provides a comprehensive framework for the quantum chemical investigation of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol, a heterocyclic compound with potential scaffolding utility in drug and agrochemical development.[1] We move beyond a simple recitation of methods to deliver an in-depth rationale for the selection of computational strategies, focusing on Density Functional Theory (DFT). This document is designed for researchers, computational chemists, and drug development professionals, offering detailed, step-by-step protocols for geometric optimization, electronic structure analysis, spectroscopic prediction, and the interpretation of key quantum chemical descriptors. By grounding theoretical calculations in practical applications like pharmacophore modeling and molecular docking, we illustrate how computational insights can accelerate the rational design of novel, biologically active agents based on the pyrazole core.[2][3]

Strategic Imperative: Why Quantum Chemistry for Pyrazole Derivatives?

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of approved drugs and clinical candidates.[2][3][4] Its unique electronic and structural features allow it to engage in diverse interactions with biological targets.[5][6] 5-Amino-1-sec-butyl-1H-pyrazol-3-ol, as a substituted aminopyrazole, presents a specific set of steric and electronic properties that dictate its potential as a bioactive molecule.

Predicting these properties in silico offers a significant advantage in the drug discovery pipeline. Quantum chemical calculations allow us to:

-

Elucidate 3D Conformation: Determine the most stable molecular geometry, which is the foundational prerequisite for any structure-based design effort.

-

Map Electronic Landscape: Understand the distribution of electrons, identifying sites prone to electrophilic or nucleophilic attack, which governs molecular interactions.[7]

-

Predict Reactivity and Stability: Calculate descriptors like the HOMO-LUMO energy gap to gauge the molecule's kinetic stability and reactivity profile.[8][9]

-

Guide Synthesis and Verification: Predict spectroscopic signatures (IR, NMR) that can be used to confirm the identity and purity of the synthesized compound.[10][11]

This computational pre-screening saves invaluable time and resources by prioritizing molecules with desirable properties for synthesis and experimental testing.

The Theoretical Workhorse: Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency.[12][13] It provides a robust quantum mechanical description of the electronic system without the prohibitive computational cost of higher-level ab initio methods.[14]

Causality Behind the Choice:

-

Expertise: We select DFT because it is field-proven for accurately predicting the geometries and electronic properties of organic, drug-like molecules.[15] The core principle, as defined by the Hohenberg-Kohn theorems, is that the ground-state electron density uniquely determines all molecular properties.[14]

-